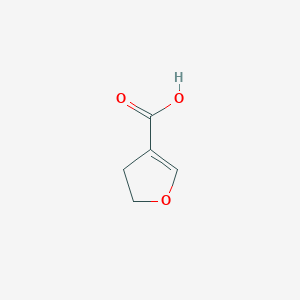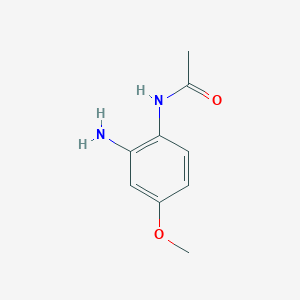
2-Amino-2-(2-fluorophenyl)acetic acid
概要
説明
2-アミノ-2-(2-フルオロフェニル)酢酸は、分子式C8H8FNO2を持つ有機化合物です。これはグリシンの誘導体であり、アミノ基の水素原子が2-フルオロフェニル基に置き換えられています。
作用機序
2-アミノ-2-(2-フルオロフェニル)酢酸の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定の酵素の阻害剤またはモジュレーターとして作用し、生化学経路に影響を与える可能性があります。 フルオロフェニル基は、これらの標的に対する結合親和性と特異性を高め、観察される生物学的効果をもたらします .
類似の化合物:
2-アミノ-2-(4-フルオロフェニル)酢酸: 構造は似ていますが、フッ素原子がパラ位にあります。
2-アミノ-2-(2-クロロフェニル)酢酸: フッ素ではなく塩素原子を含んでいます。
2-アミノ-2-(2-ブロモフェニル)酢酸: フッ素ではなく臭素原子を含んでいます
独自性: 2-アミノ-2-(2-フルオロフェニル)酢酸は、オルト位にフッ素原子があるために独特です。フッ素原子は、この化合物の化学反応性と生物活性に影響を与えます。フッ素原子は、この化合物の安定性と親油性を高め、さまざまな用途のための貴重な候補となっています。
生化学分析
Biochemical Properties
2-Amino-2-(2-fluorophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing metabolic flux. The nature of these interactions often involves binding to active sites of enzymes or transporters, thereby affecting their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways and to alter the activity of key signaling molecules. These changes can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate enzyme activity is particularly important in its role in biochemical reactions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which are important for understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to interact with transporters and binding proteins is crucial for its distribution and overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for identifying potential therapeutic targets .
準備方法
合成経路と反応条件: 2-アミノ-2-(2-フルオロフェニル)酢酸は、いくつかの方法で合成できます。一般的なアプローチの1つは、ベンジルシアニドと2-フルオロベンズアルデヒドの縮合、それに続く加水分解と脱カルボキシル化です。 もう1つの方法は、2-フルオロフェニルアセトニトリルとアンモニアの反応、それに続く加水分解によって目的の生成物を得る方法です .
工業生産方法: 工業的な設定では、2-アミノ-2-(2-フルオロフェニル)酢酸の生産は、通常、制御された条件下で、大規模な反応を伴います。触媒と最適化された反応パラメータの使用により、最終生成物の高い収率と純度が保証されます。このプロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれる場合もあり、目的の品質を実現します。
化学反応の分析
反応の種類: 2-アミノ-2-(2-フルオロフェニル)酢酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応により、この化合物をアミンまたはアルコールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: ハロゲン、ハロゲン化アルキル、アシルクロリドなどの試薬が置換反応で使用されます。
形成される主な生成物:
酸化: 2-フルオロベンズアルデヒドまたは2-フルオロ安息香酸の生成。
還元: 2-アミノ-2-(2-フルオロフェニル)エタノールの生成。
科学的研究の応用
2-アミノ-2-(2-フルオロフェニル)酢酸は、科学研究でいくつかの応用があります。
化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: 生化学経路における潜在的な役割、および酵素との相互作用について研究されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について調査されています。
類似化合物との比較
2-Amino-2-(4-fluorophenyl)acetic acid: Similar structure but with the fluorine atom at the para position.
2-Amino-2-(2-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine.
2-Amino-2-(2-bromophenyl)acetic acid: Contains a bromine atom instead of fluorine
Uniqueness: 2-Amino-2-(2-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom at the ortho position, which influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
特性
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMJIBUVDGMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-28-8 | |
| Record name | (2-Fluorophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-amino(2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the fluorophenyl group relative to the acetate group in ortho-fluorophenylglycine?
A1: The research states that the fluorophenyl group in ortho-fluorophenylglycine is not coplanar with the acetate anion. Instead, it is attached to the α carbon atom at a dihedral angle of 105.5°. []
Q2: How does ortho-fluorophenylglycine interact with surrounding molecules in its crystal structure?
A2: The crystal structure analysis reveals that all three amino hydrogen atoms in ortho-fluorophenylglycine form hydrogen bonds with carboxylate oxygen atoms of three neighboring molecules. [] This suggests a significant role of intermolecular hydrogen bonding in the solid-state packing of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)










![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)

